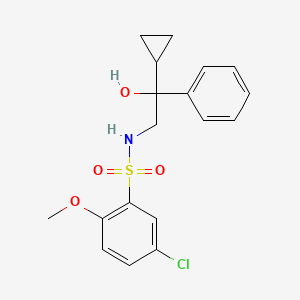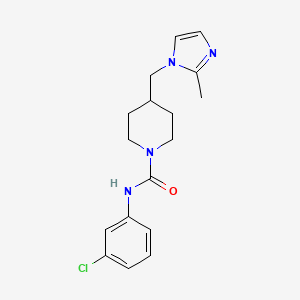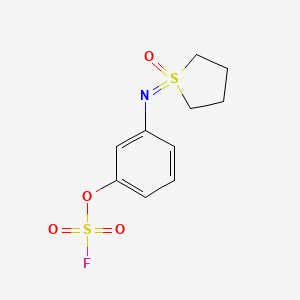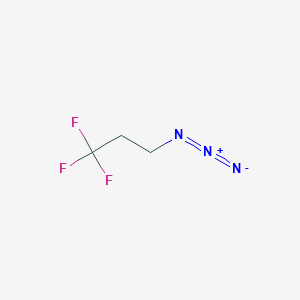
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that likely contains a methoxyphenyl group, an oxadiazol group, and a pyrazole group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and cyclization . The synthesis of these types of compounds often requires careful control of reaction conditions to ensure the correct product is formed.Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups . The methoxyphenyl, oxadiazol, and pyrazole groups each contribute to the overall structure of the molecule.Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the methoxy group might be susceptible to demethylation under certain conditions . The oxadiazol and pyrazole rings might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity.科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new derivatives related to pyrazole and oxadiazole compounds. For instance, studies have explored the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their structural properties through elemental analysis and spectral data (Hassan et al., 2014) (Hassan et al., 2014). These foundational studies provide a basis for understanding the chemical behaviors and properties of complex molecules, including those containing the oxadiazole and pyrazole moieties.
Biological Activities
Several studies have evaluated the biological activities of compounds structurally related to "N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide":
Cytotoxic Activity
Research on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown potential in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Hassan et al., 2015) (Hassan et al., 2015).
Antibacterial Activity
The antibacterial properties of novel oxadiazole derivatives have been examined, revealing some compounds' ability to combat bacterial infections (Aghekyan et al., 2020) (Aghekyan et al., 2020).
Antidiabetic Screening
Dihydropyrimidine derivatives have been synthesized and screened for antidiabetic activity, showcasing the potential therapeutic applications of such compounds (Lalpara et al., 2021) (Lalpara et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-11(19-20(9)2)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLZOWUAGSLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

amino]acetic acid](/img/structure/B2992408.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)


![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)